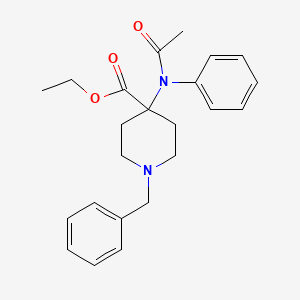
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is a synthetic organic compound with the molecular formula C23H28N2O3 and a molecular weight of 380.48 g/mol . This compound is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenylacetamido groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate and toluene. The reaction mixture is refluxed at 100°C for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including its role as an antidementia agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
Carfentanil: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate.
Uniqueness
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Unlike fentanyl and carfentanil, which are primarily used as analgesics, this compound is more commonly explored for its potential as an enzyme inhibitor and its applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C23H28N2O3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-22(27)23(25(19(2)26)21-12-8-5-9-13-21)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3 |
Clave InChI |
ICUDSMPOMSJUAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)









